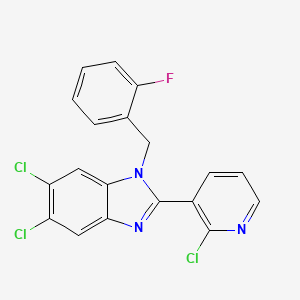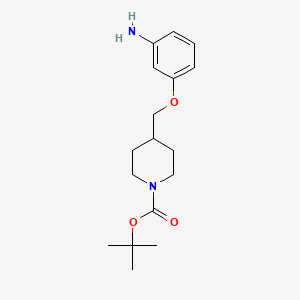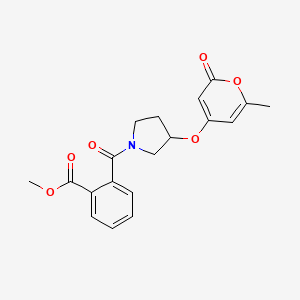
methyl 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "methyl 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its functional groups and structural features. It contains a pyrrolidine ring, a benzoate ester, and a 2H-pyran moiety, which are common in various synthetic and naturally occurring compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone has been reported, which involves reactions with benzylidenemalononitriles and α-cyanoacrylic esters . Additionally, the synthesis of various heterocyclic systems using methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate as a reagent has been explored, leading to the formation of pyrroles, pyranones, and pyridinones . These methods could potentially be adapted or serve as inspiration for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 2H-pyran ring, which is a six-membered oxygen-containing heterocycle. The benzoate ester moiety would contribute to the overall electron distribution and could affect the molecule's reactivity .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo a variety of chemical reactions. For example, 2-methyl-4-oxo-4H-1-benzopyrans can react with carbon nucleophiles, leading to the formation of pyruvates and phthalide derivatives . The presence of reactive sites such as the ester group and the ether linkage in the target compound suggests that it could participate in similar reactions, potentially leading to the formation of new heterocyclic systems or the modification of existing ones.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the ester group could affect its solubility in organic solvents, while the heterocyclic rings could contribute to its stability and reactivity. The compound's melting point, boiling point, and other physical properties would be determined by its molecular weight and the intermolecular forces present, such as hydrogen bonding or π-π interactions .
Relevant Case Studies
While there are no direct case studies on the compound , the literature provides insights into related compounds. For instance, the synthesis and characterization of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, which shares some structural features with the target compound, have been described . Such studies can provide valuable information on the synthesis, reactivity, and potential applications of structurally related compounds.
Scientific Research Applications
Synthesis and Chemical Transformation
Several studies have focused on synthesizing and transforming compounds structurally related to "methyl 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate" for creating diverse heterocyclic systems. For instance, research on the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate and its application in generating trisubstituted pyrroles, 3-amino-2H-pyran-2-ones, fused 2H-pyran-2-ones, and 4H-pyridin-4-ones has been reported, showcasing the versatility of similar compounds in organic synthesis (R. Toplak et al., 1999).
Anticancer Activity
Research on microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including compounds structurally akin to "this compound," has revealed their potent anticancer activity against various human cancer cell lines (S. Hadiyal et al., 2020). This highlights the potential of these compounds in therapeutic applications.
Molecular Docking and In Vitro Screening
Further, a study encompassing the synthesis, molecular docking, and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from similar pyridine-based compounds, has demonstrated their antimicrobial and antioxidant activities. This research not only underscores the chemical versatility of these compounds but also their potential utility in developing new pharmaceuticals (E. M. Flefel et al., 2018).
Corrosion Inhibition
The corrosion inhibition efficacy of aryl pyrazolo pyridine derivatives on copper in a hydrochloric acid system has been assessed through electrochemical studies and computational methods. This research indicates the potential application of similar compounds in protecting metals from corrosion, which is crucial for industrial applications (Sudheer & M. Quraishi, 2015).
properties
IUPAC Name |
methyl 2-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-12-9-14(10-17(21)25-12)26-13-7-8-20(11-13)18(22)15-5-3-4-6-16(15)19(23)24-2/h3-6,9-10,13H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRQWYILGPICJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)
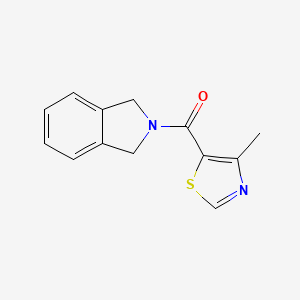
![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

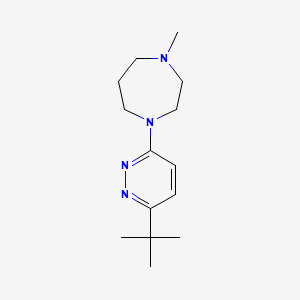
![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)


